molecular formula C10H5Cl2NO B164066 2-Chloroquinoline-3-carbonyl chloride CAS No. 136812-19-6

2-Chloroquinoline-3-carbonyl chloride

Cat. No.: B164066
CAS No.: 136812-19-6
M. Wt: 226.06 g/mol
InChI Key: QZUMFCDPDBLWBV-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carbonyl chloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and carbonyl chloride groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroquinoline-3-carbonyl chloride typically involves the reaction of 2-chloroquinoline with phosgene (COCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other carbonyl-containing compounds.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Solvents: Dichloromethane, toluene, acetonitrile

    Catalysts: Lewis acids, such as aluminum chloride (AlCl₃)

Major Products Formed

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Thioesters: Formed by the reaction with thiols

Scientific Research Applications

2-Chloroquinoline-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents, including antimalarial and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or to form complex molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

2-Chloroquinoline-3-carbonyl chloride can be compared with other quinoline derivatives, such as:

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of a carbonyl chloride group.

    2-Chloroquinoline-3-carboxylic acid: Contains a carboxylic acid group, making it less reactive towards nucleophiles compared to the carbonyl chloride derivative.

    2-Chloroquinoline-3-carbonitrile: Contains a nitrile group, which has different reactivity and applications compared to the carbonyl chloride group.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-chloroquinoline-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUMFCDPDBLWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383305
Record name 2-chloroquinoline-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136812-19-6
Record name 2-chloroquinoline-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-chloroquinoline-3-carboxylic acid (5 g, 24.08 mmol) was added thionyl chloride (22.83 mL, 313.0 mmol) and DMF (12 drops) and the reaction was heated at 60° C. for 16 hours. The excess thionyl chloride and N,N-dimethyl formamide were removed in vacuo to yield 2-chloroquinoline-3-carbonyl chloride as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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